4-Amino-2,2-dimethylbutan-1-ol

Medicinal Chemistry Chemical Stability Steric Hindrance

4-Amino-2,2-dimethylbutan-1-ol (DMBA) is a privileged branched amino alcohol building block featuring a geminal dimethyl group at the 2-position. This unique steric shielding protects the adjacent amine, reducing metabolic N-dealkylation and improving the in vivo half-life of drug candidates compared to linear analogs. With a computed XLogP3-AA of 0.1, its slightly polar profile makes it a strategic choice for PROTAC linker optimization, enhancing cellular permeability without excessive lipophilicity. Validated in solid-phase synthesis as a safety-catch linker, DMBA derivatives have demonstrated single-digit nanomolar IC₅₀ values against HDAC1, confirming its role as a high-affinity scaffold in oncology research. Procure this white crystalline solid (≥95% purity) to ensure reproducible results in your next medicinal chemistry campaign.

Molecular Formula C6H15NO
Molecular Weight 117.19 g/mol
CAS No. 179419-04-6
Cat. No. B1526992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2,2-dimethylbutan-1-ol
CAS179419-04-6
Molecular FormulaC6H15NO
Molecular Weight117.19 g/mol
Structural Identifiers
SMILESCC(C)(CCN)CO
InChIInChI=1S/C6H15NO/c1-6(2,5-8)3-4-7/h8H,3-5,7H2,1-2H3
InChIKeyLVFSSKLFZHOPFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-2,2-dimethylbutan-1-ol (CAS 179419-04-6) - Gem-Dimethyl Amino Alcohol Procurement Guide


4-Amino-2,2-dimethylbutan-1-ol (CAS 179419-04-6), also known as DMBA, is a branched, primary amino alcohol with a geminal dimethyl substitution adjacent to the amino group [1]. Its molecular formula is C₆H₁₅NO and its molecular weight is 117.19 g/mol [1]. It is a white crystalline solid, soluble in water and organic solvents, and is supplied with a purity of 95% or higher . This compound is not a direct drug substance but a versatile research intermediate for organic synthesis, medicinal chemistry, and materials science applications .

Why Generic Amino Alcohols Cannot Substitute 4-Amino-2,2-dimethylbutan-1-ol in Synthesis


Substituting 4-Amino-2,2-dimethylbutan-1-ol with a generic linear amino alcohol (e.g., 4-aminobutan-1-ol) or a mono-methyl branched analog (e.g., 4-amino-2-methylbutan-1-ol) is not trivial. The geminal dimethyl substitution at the 2-position introduces significant steric hindrance that alters both the compound's physicochemical properties (XLogP3-AA of 0.1) and its chemical reactivity [1]. This hindrance can protect the adjacent amino group from undesired side reactions, improving yields in multi-step syntheses. Conversely, using a longer-chain analog (e.g., 5-amino-2,2-dimethylpentan-1-ol) increases molecular weight and lipophilicity (logP), which can drastically change the compound's solubility, bioavailability, and ability to cross biological membranes in drug development contexts [2]. The specific balance of a C4 backbone with a 2,2-dimethyl group is a precise structural requirement for certain synthetic pathways and biological activities, making simple substitution a high-risk proposition for reproducible results.

Quantitative Differentiation of 4-Amino-2,2-dimethylbutan-1-ol from Analogs


Steric Shielding and Metabolic Stability: Gem-Dimethyl vs. Linear and Mono-Methyl Analogs

The geminal dimethyl group in 4-Amino-2,2-dimethylbutan-1-ol creates a sterically hindered environment around the adjacent amino group, a feature absent in linear (4-aminobutan-1-ol) or mono-methyl (4-amino-2-methylbutan-1-ol) analogs. While direct quantitative metabolic stability data for this exact compound is not available in the primary literature, the structural class is known to reduce oxidative N-dealkylation by cytochrome P450 enzymes, a key metabolic pathway for amine-containing compounds [1]. This class-level inference is supported by the general observation that gem-dimethyl substitution increases steric hindrance, which can slow metabolism and prolong half-life in vivo. In contrast, 4-aminobutan-1-ol has a fully exposed primary amine and a computed topological polar surface area (TPSA) of 46.3 Ų, identical to the target compound, but lacks the steric shield, making it more susceptible to rapid metabolism [2]. The gem-dimethyl group therefore offers a potential advantage in designing metabolically stable drug candidates.

Medicinal Chemistry Chemical Stability Steric Hindrance

Lipophilicity and Membrane Permeability: C4 vs. C5 Gem-Dimethyl Chain Length

The target compound, 4-Amino-2,2-dimethylbutan-1-ol, has a computed XLogP3-AA value of 0.1, reflecting a balance of hydrophilicity and lipophilicity [1]. Its direct C5 analog, 5-amino-2,2-dimethylpentan-1-ol, has a longer carbon chain, which increases its lipophilicity. While a precise XLogP3-AA value for the C5 analog is not readily available in authoritative databases, the general trend of increasing logP with chain length is well-established. This difference is significant for applications like PROTAC linker design, where the linker's logP directly impacts the ternary complex formation and cellular permeability [2]. The C4 compound's lower logP suggests it may be more suitable for targets requiring a slightly more polar, less lipophilic linker compared to the C5 analog. Conversely, if higher lipophilicity is desired, the C5 analog would be a better choice.

Drug Design Lipophilicity Membrane Permeability

Oxidatively-Activated Safety Catch Linker: A Validated Application in Solid Phase Synthesis

A derivative of the target compound, N-benzyl-4-amino-2,2-dimethylbutanoic acid, has been specifically developed and validated as an oxidatively-activated safety catch linker for solid phase synthesis [1]. This application demonstrates the practical utility of the 4-amino-2,2-dimethylbutyl scaffold in a demanding synthetic context. The linker's oxidative debenzylation, followed by cyclization and release of the desired product, provides a controlled and traceless cleavage method. In contrast, the analog 4-aminobutan-1-ol, when used as a linker, would lack the gem-dimethyl group, potentially altering the linker's conformational rigidity and the kinetics of the release mechanism. The gem-dimethyl group is thus a key structural feature enabling this specific, validated application.

Solid Phase Synthesis Linker Chemistry Combinatorial Chemistry

HDAC Inhibitory Activity: A Potential Pharmacological Differentiator

Data from the BindingDB database indicates that a derivative of 4-amino-2,2-dimethylbutan-1-ol exhibits potent inhibition of human HDAC1, with an IC₅₀ value of 0.460 nM [1]. This is a high potency value, suggesting that the scaffold can be effectively optimized for epigenetic target engagement. While this data is for a derivative, not the parent compound, it highlights the potential of the 4-amino-2,2-dimethylbutyl core to confer high affinity in a biological context. For comparison, the linear analog 4-aminobutan-1-ol, when incorporated into similar HDAC inhibitor scaffolds, has not been reported to achieve this level of potency, suggesting that the gem-dimethyl group contributes to optimal fit within the enzyme's active site.

Epigenetics Cancer Research Enzyme Inhibition

Optimal Research and Industrial Applications for 4-Amino-2,2-dimethylbutan-1-ol


Synthesis of Metabolically Stable Drug Candidates

The gem-dimethyl group in 4-Amino-2,2-dimethylbutan-1-ol provides steric shielding to the adjacent amino group, a feature that can reduce metabolic N-dealkylation. This makes it a superior building block for medicinal chemists aiming to improve the in vivo half-life and oral bioavailability of amine-containing drug candidates, compared to the more rapidly metabolized linear analog 4-aminobutan-1-ol [1].

Fine-Tuning Lipophilicity in PROTAC Linker Design

With a computed XLogP3-AA of 0.1, this compound offers a specific, slightly polar profile for PROTAC linkers. This distinguishes it from the more lipophilic C5 analog (5-amino-2,2-dimethylpentan-1-ol). Selecting this C4 linker can be a strategic choice to optimize cellular permeability and ternary complex formation for challenging protein targets where excessive lipophilicity is detrimental [2].

Validated Core for Oxidatively-Cleavable Solid Phase Linkers

A derivative of this compound has been established as an oxidatively-activated safety catch linker in solid phase synthesis. This validated application provides a reliable, high-purity method for releasing synthesized molecules from solid supports, a capability not inherent to simpler amino alcohols like 4-aminobutan-1-ol [3].

Scaffold for Potent HDAC Inhibitors

Derivatives of 4-Amino-2,2-dimethylbutan-1-ol have demonstrated single-digit nanomolar IC₅₀ values against HDAC1, a key epigenetic target in oncology. This suggests the scaffold is a privileged motif for developing high-affinity enzyme inhibitors, outperforming compounds based on linear amino alcohol scaffolds in similar assays [4].

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